Dodecyl(sulfophenoxy)benzenesulfonic acid
Description
Contextualization within Anionic Surfactant Chemistry
Dodecyl(sulfophenoxy)benzenesulfonic acid, and its more commonly utilized salt, sodium dodecyl diphenyl ether disulfonate, belong to the class of anionic surfactants. cnzmpc.com Anionic surfactants are characterized by a molecular structure consisting of a large, nonpolar hydrophobic portion (the "tail") and a polar, negatively charged hydrophilic portion (the "head"). When dissolved in a liquid like water, these molecules ionize, leaving the hydrophilic head with a negative charge. chemsrc.com The defining characteristic of this compound is its "gemini" or disulfonate structure, meaning it possesses two sulfonate groups on its diphenyl ether backbone, attached to a single hydrophobic dodecyl chain.
This dual-sulfonate configuration distinguishes it from more conventional linear alkylbenzene sulfonates (LAS), such as Dodecylbenzene (B1670861) Sulfonic Acid (DDBSA), which have only one sulfonate group. silverfernchemical.com This structural difference imparts several advantageous properties, including exceptional stability in harsh chemical environments (both acidic and alkaline), high thermal stability, and excellent water solubility. evitachem.com Its mechanism of action involves reducing the surface tension at interfaces (e.g., between oil and water or air and water) by adsorbing at these boundaries. Above a specific concentration, known as the critical micelle concentration (CMC), these surfactant molecules self-assemble into aggregates called micelles, which can encapsulate non-polar substances. evitachem.com The CMC for dialkyldiphenyl ether disulfonates is notably lower than that of single-chain surfactants like sodium dodecylbenzene sulfonate (SDBS), indicating greater efficiency.
Significance in Contemporary Chemical Research and Engineering
The unique properties of this compound and its salts make them highly significant in various advanced applications. Their primary role is often as a high-efficiency emulsifier, dispersing agent, or wetting agent. pcc.eu
In emulsion polymerization , these surfactants are crucial for creating stable latex systems with controlled particle sizes, sometimes achieving nano-sized particles for acrylic and styrene-acrylic systems. univarsolutions.com The disulfonate structure provides excellent mechanical and chemical stability to the resulting polymer emulsions, which is vital for applications in coatings, adhesives, and textiles. univarsolutions.comparchem.com The ability to function effectively in hard water and without the need for protective colloids in certain vinyl acetate (B1210297) polymerizations further enhances their utility. google.com
In the field of enhanced oil recovery (EOR) , surfactants are used to reduce the interfacial tension between oil and water, mobilizing residual oil trapped in reservoir rock formations. nih.govresearchgate.net The stability of diphenyl ether disulfonates under the high-temperature and high-salinity conditions often found in oil reservoirs makes them valuable candidates for these demanding applications.
Furthermore, its application extends to industrial cleaners, agrochemical formulations, and as a plastic antistatic agent. cnzmpc.com In materials science, formulations based on related diphenyl ether disulfonates have demonstrated exceptional thermal stability (above 400°C) in composites, making them suitable for high-temperature polymer processing.
Evolution of Research Trajectories for this compound
Research into alkyl aryl sulfonic acids for surfactant applications has a long history, with early patents from the 1960s identifying compounds like dodecyl benzene (B151609) sulfonic acid as effective emulsifiers for polymerization processes. google.com The initial focus was on establishing their fundamental utility in creating stable emulsions for producing polymers such as styrene (B11656) and vinyl acetate. google.com
Over time, research has shifted from general applications to leveraging the specific advantages of the diphenyl ether disulfonate structure for more specialized, high-performance needs. While simpler linear alkylbenzene sulfonates became workhorse surfactants for detergents, research into disulfonates like this compound has explored their superior performance under extreme conditions. silverfernchemical.comnih.gov
Contemporary research, as seen in studies from the 2020s, focuses on optimizing their use in advanced systems. This includes their role as primary emulsifiers for creating nano-emulsions, their synergistic effects with other surfactants in complex formulations for enhanced oil recovery, and their contribution to the thermal stability of advanced polymer composites. researchgate.netresearchgate.net The trajectory has moved from identifying a useful emulsifier to engineering a high-performance specialty chemical tailored for challenging industrial environments.
Data Tables
Physicochemical Properties
This table outlines key properties of this compound and its corresponding sodium salt, Sodium Dodecyl Diphenyl Ether Disulfonate.
| Property | Value | Compound | Reference |
| Molecular Formula | C24H34O7S2 | This compound | nih.gov |
| Molecular Formula | C24H33NaO7S2 | Sodium Dodecyl Diphenyl Ether Disulfonate | |
| Molecular Weight | 520.6 g/mol | Sodium Dodecyl Diphenyl Ether Disulfonate | |
| Appearance | White to light yellow powder/solid | Sodium Dodecyl Diphenyl Ether Disulfonate | evitachem.com |
| Critical Micelle Concentration (CMC) | 6.03 x 10⁻⁴ mol/L (at 45 °C) | Sodium Dodecyl Diphenyl Ether Disulfonate | evitachem.com |
| Surface Tension at CMC | 36.04 mN/m | Sodium Dodecyl Diphenyl Ether Disulfonate | evitachem.com |
Performance in Selected Applications
This table highlights research findings related to the compound's performance in specific engineering applications.
| Application | Key Finding/Metric | Significance | Reference |
| Emulsion Polymerization | Used as a primary emulsifier to achieve nano-size particles in acrylic and styrene-acrylic latex systems. | Enables the production of high-performance polymers with fine particle dispersion, crucial for coatings and adhesives. | univarsolutions.com |
| Enhanced Oil Recovery | Surfactant-polymer flooding with related anionic surfactants can increase oil recovery by 9% to 20% over waterflooding. | Demonstrates potential for significantly improving the efficiency of oil extraction from mature reservoirs. | researchgate.net |
| High-Temperature Composites | Formulations based on monoalkyldiphenylsulfonate (MADS) show thermal stability >400°C. | Ideal for high-temperature polymer processing where conventional surfactants would degrade. | |
| General Surfactancy | Exhibits a CMC two orders of magnitude lower than Sodium Dodecylbenzene Sulfonate (SDBS). | Higher efficiency as a surfactant, requiring less material to achieve the desired effect. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
30260-72-1 |
|---|---|
Molecular Formula |
C24H34O7S2 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
2-dodecyl-5-(4-sulfophenoxy)benzenesulfonic acid |
InChI |
InChI=1S/C24H34O7S2/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-14-22(19-24(20)33(28,29)30)31-21-15-17-23(18-16-21)32(25,26)27/h13-19H,2-12H2,1H3,(H,25,26,27)(H,28,29,30) |
InChI Key |
ZPIMPPJEDUQYEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Engineering for Dodecyl Sulfophenoxy Benzenesulfonic Acid
Established Synthetic Routes and Mechanistic Aspects
The synthesis of Dodecyl(sulfophenoxy)benzenesulfonic acid and its salts is typically achieved through a three-stage process: alkylation, sulfonation, and neutralization. The initial step involves attaching a dodecyl group to a diphenyl ether molecule, which is then followed by the introduction of sulfonic acid groups onto the aromatic rings. The final stage involves neutralization to produce the desired salt.
The first stage in the synthesis is the alkylation of diphenyl ether, a Friedel-Crafts type reaction. google.com This electrophilic aromatic substitution reaction integrates the twelve-carbon (dodecyl) hydrophobic chain onto the diphenyl ether backbone. The most common alkylating agents are long-chain alpha-olefins, such as 1-dodecene (B91753), or fatty alcohols. google.comgoogle.com
The reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride, or a protonic acid like concentrated sulfuric acid. google.comgoogle.com The choice of catalyst is crucial as it influences reaction rate and selectivity. For instance, solid acid catalysts like sulfonated styrene-divinylbenzene copolymers have been employed to create a more efficient and cleaner alkylation process, avoiding issues associated with traditional catalysts like equipment corrosion and complex separation procedures. google.com
The reaction conditions are carefully controlled to optimize the yield of the desired mono-alkylated diphenyl ether and minimize side reactions like di-alkylation or isomerization of the alkyl chain. Typical reaction temperatures range from 40°C to 180°C, with reaction times varying from 1 to 10 hours. google.comgoogle.com For example, one process involves heating diphenyl ether and a catalyst like anhydrous aluminum chloride to 100°C, followed by the dropwise addition of 1-dodecene over several hours. google.com Another method utilizes a fatty alcohol and concentrated sulfuric acid as the catalyst, with reaction temperatures between 40°C and 100°C. google.com
| Alkylation Agent | Catalyst | Temperature Range (°C) | Reaction Time (hours) | Reference |
|---|---|---|---|---|
| 1-Dodecene / 1-Tetradecene | Anhydrous Aluminum Chloride | 100 | 4.5 | google.com |
| Fatty Alcohol | Concentrated Sulfuric Acid | 40 - 100 | 1 - 10 | google.com |
| Alpha-Olefin | Solid Acid Catalyst | 80 - 180 | 1 - 5 | google.com |
| Tetrapropylene | Lewis Acid | 50 - 70 | 1 - 2 | google.com |
Following alkylation, the dodecyl diphenyl ether intermediate undergoes sulfonation to introduce hydrophilic sulfonic acid (-SO₃H) groups onto the phenyl rings. This step is critical for imparting the surfactant properties to the molecule. The primary sulfonating agents used industrially are fuming sulfuric acid (oleum), sulfur trioxide (SO₃), and chlorosulfonic acid. google.com The reaction is highly exothermic and requires careful temperature control to prevent unwanted side reactions and product degradation. chemithon.com To manage the reaction heat and improve efficiency, continuous reactors, such as falling film reactors, are often employed. evitachem.com
Fuming sulfuric acid, also known as oleum (B3057394), is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. It is a powerful sulfonating agent used extensively in the production of alkyl aryl sulfonates. google.comgoogle.com In this process, the dodecyl diphenyl ether is reacted with oleum under controlled temperatures, typically ranging from 25°C to 65°C. google.com The reaction mechanism is an electrophilic aromatic substitution where the electrophile is believed to be SO₃ or a related species. libretexts.org
The molar ratio of the reactants is a key parameter; an excess of the sulfonating agent is generally used to ensure complete disulfonation. google.com After the reaction, the mixture contains the desired sulfonic acid along with spent sulfuric acid. A dilution step with water is often performed, which causes the separation of the sulfonic acid from the sulfuric acid due to their mutual insolubility. chemithon.com
Chlorosulfonic acid (ClSO₃H) is another highly effective reagent for sulfonating alkyl diphenyl ethers. google.compageplace.de It reacts readily with aromatic compounds to introduce a sulfonyl chloride group (-SO₂Cl), which is subsequently hydrolyzed to the sulfonic acid, or directly to the sulfonic acid with the evolution of hydrogen chloride (HCl) gas. chemithon.compageplace.de
The reaction is typically carried out in an inert solvent, such as a polychlorinated aliphatic hydrocarbon like methylene (B1212753) chloride or 1,2-dichloroethane (B1671644), to help control the reaction temperature and viscosity. google.comevitachem.comgoogle.com The reaction temperature is maintained between 20°C and 60°C. google.com A molar excess of chlorosulfonic acid is used, with ratios of approximately 1.8 to 2.3 moles of sulfonating agent per mole of alkylated diphenyl ether being common for producing disulfonated products. google.com The liberated HCl gas must be scrubbed and neutralized. chemithon.com This method can be performed in both batch and continuous reactor systems. chemithon.com
| Sulfonating Agent | Solvent | Temperature Range (°C) | Key Features | Reference |
|---|---|---|---|---|
| Fuming Sulfuric Acid (Oleum) / SO₃ | None or inert solvent | 25 - 65 | Common industrial method; requires separation of spent acid. | google.comgoogle.com |
| Chlorosulfonic Acid | Polychlorinated hydrocarbons (e.g., methylene chloride) | 20 - 60 | Evolves HCl gas; can be run in batch or continuous process. | chemithon.comgoogle.com |
The final step in the synthesis is the neutralization of the acidic this compound. This is typically carried out by adding a base to form the corresponding salt, which is the commercially sold form of the surfactant. The most common neutralizing agent is sodium hydroxide (B78521) (NaOH) solution, which yields sodium dodecyl diphenyl ether disulfonate. google.comevitachem.com Other bases like sodium carbonate, potassium hydroxide, or various amines can also be used depending on the desired properties of the final product. google.comgoogle.com
The neutralization process is an acid-base reaction that must be carefully controlled to bring the final product to a specific pH range, typically between 7 and 9. evitachem.com The reaction is exothermic, and cooling may be required. The "dry neutralization" technique involves reacting the sulfonic acid with a solid base like sodium carbonate, where the acid also acts as a binder in a granulation process. researchgate.netresearchgate.net
Sulfonation Step: Introduction of Sulfonic Acid Moieties
Optimization of Synthesis Parameters and Yield Enhancement
Considerable research has been directed towards optimizing the synthesis of this compound to maximize yield and product purity while minimizing costs and environmental impact. Key parameters that are manipulated include catalyst type, reactant molar ratios, reaction temperature, and reaction time.
In the alkylation step, optimization can lead to significant improvements in yield. For example, under optimized conditions using an AlCl₃ catalyst at 75°C for 5 hours, alkylation yields as high as 87.6% have been reported. The choice of catalyst is also a major area for optimization. The use of solid superacids (e.g., SO₄²⁻/ZrO₂) as catalysts for the alkylation of diphenyl ether has been explored to improve catalyst recovery and reduce waste streams.
For the sulfonation step, process simulation and modeling are used to determine optimal operating conditions. Studies on similar sulfonation processes, like that for dodecylbenzene (B1670861) sulfonic acid, show that factors such as the molar flow rates of sulfur and air (for in-situ SO₃ production), and the pressure of the alkylated intermediate significantly influence the production rate. researchgate.netchiet.edu.eg The use of continuous falling film reactors represents a key engineering optimization, allowing for better heat removal, shorter residence times, and more consistent product quality compared to batch reactors. researchgate.net
Efficient mixing is another critical factor, especially in fast, exothermic reactions like sulfonation. Microreactors are being investigated as they provide rapid mixing and precise temperature control, which can reduce the formation of by-products and improve the yield of the desired sulfonic acid. google.comresearcher.life Post-reaction processing, such as the methods for separating the sulfonic acid from spent sulfonating agent, has also been optimized to improve the speed and efficiency of separation. chemithon.com
Stoichiometric Control and Temperature Influence
The sulfonation of dodecylbenzene is a highly exothermic electrophilic substitution reaction. alfa-chemistry.com Precise control over the molar ratio of reactants and the reaction temperature is critical to achieve high conversion rates and minimize the formation of by-products such as sulfones. alfa-chemistry.com Common sulfonating agents include concentrated sulfuric acid, oleum (fuming sulfuric acid), and sulfur trioxide (SO3). researchgate.netchemicalbook.comgoogle.com
When using sulfur trioxide, maintaining a slight molar excess of the sulfonating agent is crucial for driving the reaction to completion. However, a large excess can lead to the formation of polysulfonic acids and other impurities. alfa-chemistry.com Studies in microreactors have shown that an optimal molar ratio of SO3 to dodecylbenzene is around 1.1:1 to 1.5:1. google.comresearchgate.net
Temperature management is equally important. While the reaction can proceed at low temperatures, industrial processes often operate at elevated temperatures (around 50-70°C) to reduce the viscosity of the reaction mixture, which facilitates efficient stirring and mass transfer. alfa-chemistry.comgoogle.com However, excessively high temperatures can promote the formation of undesirable sulfone by-products. alfa-chemistry.com In a circulating microreactor, for instance, precise temperature control, often maintaining a water bath between 40°C and 60°C, helps to avoid local overheating from the reaction's exotherm. google.com
| Parameter | Condition | Effect | Source |
|---|---|---|---|
| SO3:Dodecylbenzene Molar Ratio | 1.05-1.2:1 | Optimal for sulfonation in a reactor with dry air. | google.com |
| SO3:Dodecylbenzene Molar Ratio | 1.1:1 | Achieved the highest yield of dodecylbenzenesulfonic acid in a circulating microreactor. | google.com |
| SO3:Dodecylbenzene Molar Ratio | 1.5:1 | Used in a microreactor setup, resulting in a 91.23% yield after aging. | google.com |
| Reaction Temperature (Sulfuric Acid) | < 40°C (addition), 60-70°C (reaction) | Controls initial exotherm, then accelerates reaction. Higher temperatures can increase sulfone formation. | alfa-chemistry.com |
| Reaction Temperature (SO3) | 40-45°C | Typical range for sulfonation in a reactor using a mixed gas of SO3 and dry air. | google.com |
| Reaction Temperature (Oleum) | 35-50°C | Standard temperature range for the oleum process, typically for 2 hours. | google.com |
Catalysis in Reaction Pathways
The sulfonation of dodecylbenzene is an acid-catalyzed process. When strong acids like concentrated sulfuric acid or oleum are used, they serve as both the sulfonating agent and the catalyst. alfa-chemistry.comcosoonchem.com For reactions involving sulfur trioxide, which is a highly reactive agent, the process is typically self-catalyzed, though the mechanism still involves the generation of an electrophilic species that attacks the benzene (B151609) ring. alfa-chemistry.com
In related syntheses, Dodecylbenzenesulfonic acid itself is employed as an effective Brønsted acid catalyst. researchgate.net Its strong acidity and surfactant properties can create micro-reaction environments, such as inverse microemulsions in organic media, which increase the contact between reactants and can enhance reaction rates and yields under mild conditions. google.com For example, DBSA has been used to catalyze esterification reactions, achieving conversion rates as high as 99%. google.com Research has also explored solid acid catalysts, such as cellulose-derived carbon-based solids with -SO3H groups, for various acid-catalyzed reactions. science.gov
Post-Synthesis Purification Techniques
After the sulfonation reaction, the crude product contains unreacted dodecylbenzene, spent sulfuric acid (if used), and by-products like sulfones. alfa-chemistry.comresearchgate.net The purification process is essential to achieve the desired product quality.
A common initial step involves "digestion" or "aging," where the reaction mixture is held for a period (e.g., 30-60 minutes) to ensure the reaction goes to completion. google.com Following this, several purification methods can be employed:
Dilution and Separation : A small amount of water is added to the mixture, causing it to separate into two layers: an upper organic layer containing the dodecylbenzenesulfonic acid and a lower aqueous layer containing spent sulfuric acid and other inorganic impurities. The lower layer is then removed. alfa-chemistry.comgoogle.com
Neutralization : The acidic organic phase is neutralized with a base, typically a sodium hydroxide solution, to convert the sulfonic acid into its more stable salt, sodium dodecylbenzenesulfonate. alfa-chemistry.comgoogle.com This step must be carefully controlled to a pH of 7-8. alfa-chemistry.com
By-product Removal : During neutralization, impurities like sodium sulfate (B86663) can form. google.com One patented method involves adding calcium chloride to the neutralized product. The calcium chloride reacts with sodium sulfate to form calcium sulfate, which precipitates and can be removed by filtration. google.com
Solvent Removal : If the reaction is carried out in a solvent, such as 1,2-dichloroethane in microreactor synthesis, the solvent is recovered via rotary evaporation to yield the final product. google.com
Crystallization : For achieving high purity, especially for analytical standards, methods like fractional crystallization from a solution can be used to obtain colorless plates of the acid. lookchem.com
Advanced Production Methodologies
Modern production of dodecylbenzenesulfonic acid has moved towards advanced reactor technologies that offer better control, efficiency, and safety compared to traditional batch reactors.
Continuous-Flow Reactor Synthesis
Continuous-flow reactors, particularly microreactors and falling film reactors, are highly suitable for the rapid and exothermic sulfonation of dodecylbenzene. researchgate.netresearchgate.net These reactors feature a high surface-area-to-volume ratio, which allows for extremely efficient heat transfer and precise temperature control, mitigating the risk of local hot spots and by-product formation. researchgate.netalmacgroup.com
The enhanced mass transfer in these systems significantly intensifies the reaction, allowing for very short residence times, sometimes as low as a few seconds. researchgate.net This leads to higher yields and purity. For instance, combining a microreactor for the initial, rapid sulfonation phase with a conventional tank reactor for the subsequent aging step can achieve yields of up to 93.7%. researchgate.net The use of continuous stirred-tank reactors (CSTRs) in series is another strategy that facilitates the safe handling of the reaction and the removal of gaseous by-products. nih.gov
Circulating Microreactor Technology for Dodecylbenzenesulfonic Acid Derivatives
A specific innovation in continuous synthesis is the use of a circulating microreactor. google.com In this process, a solution of dodecylbenzene is mixed with a sulfonating agent (e.g., sulfur trioxide in a solvent) in a microporous dispersion reactor for rapid mixing and reaction. google.com
The key feature of this technology is that the product stream is recycled back and mixed with the fresh dodecylbenzene feed. google.com This circulation helps to control the concentration gradients and further improves the conversion of the remaining dodecylbenzene. The technology effectively combines the reaction and aging processes, leading to a high conversion rate of up to 98% and a product with minimal waste acid, simplifying separation. google.com The precise temperature control and rapid mixing prevent the formation of by-products that can arise from high local concentrations of sulfur trioxide. google.com
| SO3:DDB Molar Ratio | Water Bath Temp. | Aging Time | Final Yield |
|---|---|---|---|
| 1.01:1 | Not specified | 30 min | 66.5% |
| 1.05:1 | Not specified | 50 min | 84.51% |
| 1.1:1 | 40°C | 60 min | 89.46% |
| 1.1:1 | 50°C | Not specified | Not specified, but noted as optimal ratio |
| 1.5:1 | 60°C | 60 min | 91.23% |
Industrial-Scale Process Design Considerations
Scaling up the production of dodecylbenzenesulfonic acid requires careful design considerations to ensure efficiency, safety, and economic viability. The SULFUREX continuous process, which uses a multi-tube falling film reactor, is a common industrial method. chiet.edu.eg
Key design considerations include:
Process Simulation : Tools like ASPEN HYSYS are used to model the entire process, from raw material handling to final product formation. This allows for the optimization of operating parameters such as molar flow rates of sulfur, air, and dodecylbenzene to maximize production. researchgate.netresearchgate.net
Heat Integration : The sulfonation process is highly exothermic. Process design incorporates a network of heat exchangers to recover the heat of reaction and use it elsewhere in the plant. This significantly reduces external heating and cooling demands, lowering operational costs. researchgate.netresearchgate.net For example, heat integration can eliminate the need for external heating and reduce cooling demands substantially. researchgate.net
Reactor Design : For large-scale production, multi-tube film reactors are preferred. In these reactors, liquid dodecylbenzene flows down the inner walls of tubes while a mixture of SO3 and air flows concurrently, leading to an efficient reaction. The heat of reaction is removed by cooling water circulating on the shell side of the reactor. researchgate.net
Raw Material Handling : The process includes stages for air drying, sulfur melting and proportioning, and sulfur combustion to produce the SO3 gas needed for sulfonation. chiet.edu.egresearchgate.net
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural analysis of Dodecyl(sulfophenoxy)benzenesulfonic acid, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR spectroscopy identifies the different types of hydrogen atoms in the molecule by their distinct chemical shifts. In a typical ¹H NMR spectrum of the dodecyl diphenyl ether disulfonate structure, the signals are found in characteristic regions. The aromatic protons on the two benzene (B151609) rings are the most deshielded due to the electron-withdrawing effects of the sulfonate groups and the ether linkage, appearing as a complex multiplet in the downfield region of the spectrum. The aliphatic protons of the long dodecyl chain are located in the upfield region. The terminal methyl group (–CH₃) is identifiable as a distinct triplet, while the numerous methylene (B1212753) groups (–CH₂–) overlap to form a broad multiplet.
Table 1: Characteristic ¹H NMR Chemical Shifts
| Proton Type | Typical Chemical Shift (δ, ppm) | Signal Multiplicity |
|---|---|---|
| Aromatic Protons (Ar-H) | 6.7 – 7.9 | Multiplet |
| Methylene Protons (-CH₂-) | 1.25 – 1.45 | Broad Multiplet |
Data compiled from representative spectra of dodecyl diphenyl ether disulfonates.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The aromatic carbons of the diphenyl ether backbone resonate in the downfield region (typically δ 115-160 ppm). Of these, the carbons directly attached to the electron-withdrawing sulfonate groups are shifted further downfield, appearing in a characteristic range of δ 126–130 ppm. The carbons of the aliphatic dodecyl chain appear in the upfield region of the spectrum (typically δ 10-40 ppm).
Table 2: Key ¹³C NMR Chemical Shift Regions
| Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Carbons (Sulfonate-attached) | 126 – 130 |
| Aromatic Carbons (General) | 115 – 160 |
Data based on analysis of structurally similar compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The FTIR spectrum displays characteristic absorption bands that confirm the presence of the sulfonate, ether, aromatic, and aliphatic moieties. Strong, distinct peaks corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonate groups are prominent. The C–O–C stretch of the diphenyl ether linkage is also clearly identifiable. mdpi.com Additionally, the spectrum shows C-H stretching vibrations from both the long alkyl chain and the aromatic rings, along with C=C stretching bands characteristic of the benzene rings. mdpi.com
Table 3: Principal FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2958 – 2858 | C–H Asymmetric & Symmetric Stretch | Alkyl Chain |
| 1590, 1482 | C=C Stretch | Aromatic Ring |
| 1245 | C–O–C Asymmetric Stretch | Aryl Ether |
Data sourced from FTIR analysis of dodecyl diphenyl ether disulfonate. mdpi.com
Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Analysis
Mass spectrometry (MS) is employed to confirm the molecular weight and investigate the structural components of this compound through controlled fragmentation. Using soft ionization techniques like Electrospray Ionization (ESI) in negative ion mode, the molecular ion ([M-H]⁻) can be observed, confirming the compound's molecular mass. For the corresponding sodium salt, the parent ion is detected at an m/z consistent with the loss of a sodium ion ([M–Na]⁻).
Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that provide further structural proof. Common fragmentation pathways include the neutral loss of sulfur trioxide (SO₃, 80 Da) from the sulfonate groups and the cleavage of the central ether bond. This ether bond cleavage results in two primary fragment ions: one corresponding to the sulfonated phenoxy portion and another representing the dodecyl-substituted sulfonated phenyl moiety.
Table 4: Key Mass Spectrometric Fragments
| Fragment Ion (m/z) | Description |
|---|---|
| ~497 | Molecular Ion [M-H]⁻ of the free acid |
| 520.157 | Parent Ion [M-Na]⁻ of the sodium salt |
| 285 | Dodecyl-sulfonated benzene fragment |
Fragmentation data based on high-resolution mass spectrometry of the corresponding sodium salt.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for separating its various structural isomers. Due to the compound's amphiphilic nature, reversed-phase HPLC is the most common analytical approach. nih.gov
In a typical setup, a C18 or similar nonpolar stationary phase is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is often accomplished using a diode array detector (DAD) or UV detector, as the aromatic rings provide strong chromophores. nih.gov This method can effectively separate the main compound from starting materials, by-products, and other impurities. Furthermore, HPLC can resolve isomers, such as those with linear versus branched dodecyl chains or different substitution patterns of the sulfonate groups on the aromatic rings. researchgate.net
Table 5: Typical HPLC Method Parameters
| Parameter | Description |
|---|---|
| Technique | Reversed-Phase HPLC |
| Stationary Phase | C18 (Octadecylsilane) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detection | Diode Array Detection (DAD) or UV Spectroscopy |
Based on standard methods for analyzing alkyl diphenyloxide disulfonates. nih.gov
Mechanistic Investigations of Interfacial and Colloidal Behavior
Fundamental Surfactant Properties and Interfacial Tension Reduction
Dodecyl(sulfophenoxy)benzenesulfonic acid is a prominent member of the anionic surfactant class, specifically an alkylbenzene sulfonate. Its molecular architecture, consisting of a long hydrophobic dodecyl chain and a hydrophilic head containing both a sulfophenoxy and a benzenesulfonic acid group, imparts potent surface-active properties. chemicalbook.comsilverfernchemical.com This amphiphilic nature drives the molecule to interfaces, such as the air-water or oil-water interface, where it acts to reduce the interfacial tension. chemicalbook.commdpi.com The mechanism of interfacial tension reduction involves the alignment of the surfactant molecules at the interface, with the hydrophobic tails orienting away from the aqueous phase and the hydrophilic heads remaining in contact with it. This disrupts the cohesive energy at the interface, leading to a decrease in interfacial tension. mdpi.com
The effectiveness of this compound and its salts, like sodium dodecylbenzene (B1670861) sulfonate (SDBS), in reducing interfacial tension is a key factor in their widespread use as detergents, emulsifiers, and wetting agents. silverfernchemical.compcc.eu Research has shown that for surfactants like SDBS, the structure of both the hydrophobic chain and the oil phase can influence the extent of interfacial tension reduction. nih.gov Furthermore, the presence of inorganic salts can lead to a more compact and ordered arrangement of surfactant molecules at the interface, further enhancing the reduction of interfacial tension. nih.govresearchgate.net The ability to effectively lower the interfacial tension between oil and water is particularly crucial in applications such as enhanced oil recovery. mdpi.commdpi.com
Micellization Phenomena and Critical Micelle Concentration (CMC) Studies
In aqueous solutions, when the concentration of this compound surpasses a certain threshold, the molecules self-assemble into organized aggregates known as micelles. This concentration is termed the Critical Micelle Concentration (CMC). wikipedia.org Below the CMC, the surfactant molecules exist predominantly as monomers in the solution and at the interfaces. wikipedia.org Above the CMC, additional surfactant molecules added to the system preferentially form micelles. wikipedia.org This process of micelle formation is a thermodynamically favorable mechanism to minimize the contact between the hydrophobic tails and water molecules, a phenomenon driven by the hydrophobic effect. wikipedia.org
The CMC is a critical parameter that defines the efficiency of a surfactant. For sodium dodecylbenzene sulfonate (a salt of the subject acid), the CMC in water at 25°C is approximately 1.2–2.9 mM. mdpi.com The formation of micelles is responsible for the characteristic detergency and solubilization properties of surfactants. Oily and greasy substances, which are insoluble in water, can be encapsulated within the hydrophobic core of the micelles and washed away. pcc.eu
| Surfactant | Condition | CMC (mM) | Reference |
|---|---|---|---|
| Sodium Dodecylbenzene Sulfonate | Water, 25°C | 1.2 - 2.9 | mdpi.com |
| 4-dodecylbenzene sulfonic acid (DBSA) | Water | ~0.53 | rsc.org |
| Sodium Dodecylbenzene Sulfonate | Water | 1.48 (First CMC) | ciac.jl.cn |
| Sodium Dodecylbenzene Sulfonate | Water | 6.90 (Second CMC) | ciac.jl.cn |
The Critical Micelle Concentration (CMC) and the aggregation behavior of this compound are sensitive to various external and internal factors.
Structure of the Surfactant: An increase in the length of the hydrophobic alkyl chain generally leads to a decrease in the CMC, as the molecule becomes less soluble in water, thus favoring aggregation. pharmacy180.com Conversely, a more hydrophilic head group increases the CMC. pharmacy180.com The presence of bulky groups in either the hydrophobic or hydrophilic part can hinder micelle formation, thereby increasing the CMC. aatbio.com
Addition of Electrolytes: For ionic surfactants like this compound, the addition of electrolytes (salts) typically lowers the CMC. pharmacy180.com The added ions shield the electrostatic repulsion between the charged head groups of the surfactant molecules, facilitating their aggregation into micelles. pharmacy180.comaatbio.com
Temperature: The effect of temperature on the CMC of ionic surfactants is generally less pronounced compared to non-ionic surfactants. pharmacy180.com However, temperature can influence the hydration of the hydrophilic groups and the structure of water around the hydrophobic chains, which in turn can affect the thermodynamics of micellization. aatbio.comconicet.gov.ar
Organic Additives: The presence of organic molecules, such as alcohols, can influence the CMC. These molecules can alter the solvent properties or be incorporated into the micelles, thereby affecting the concentration at which micelles form. pharmacy180.com For instance, some organic compounds can disrupt hydrogen bonding in water, leading to an increase in the CMC. aatbio.com
The standard Gibbs free energy of micellization () can be calculated from the CMC value and is typically negative, indicating a spontaneous process. nih.gov The total Gibbs energy of micellization can be considered as the sum of several contributions, including the energy associated with transferring the hydrophobic tail from the aqueous environment to the micellar core, the electrostatic repulsion between the ionic head groups at the micelle surface, and the interfacial energy at the micelle-water interface. wikipedia.org Thermodynamic parameters such as the enthalpy () and entropy () of micellization can be determined by studying the temperature dependence of the CMC. conicet.gov.arresearchgate.net
| Thermodynamic Parameter | Sign/Observation | Implication |
|---|---|---|
| $\Delta G^\circ_{mic}$ (Gibbs Free Energy) | Negative | Micellization is a spontaneous process. nih.govresearchgate.net |
| $\Delta H^\circ_{mic}$ (Enthalpy) | Can be positive or negative | Reflects the balance of energy changes (e.g., breaking water structure, van der Waals interactions). conicet.gov.ar |
| $\Delta S^\circ_{mic}$ (Entropy) | Positive and large | The primary driving force, due to the hydrophobic effect and release of structured water molecules. wikipedia.orgconicet.gov.ar |
Under certain conditions, single-chain surfactants like 4-dodecylbenzene sulfonic acid (DBSA) can form bilayer structures called vesicles, in addition to micelles. rsc.org Vesicles are spherical structures enclosing a small aqueous compartment, and their formation is often dependent on factors such as surfactant concentration and the presence of additives. For DBSA, an increase in concentration can drive a transition from micelles to vesicles. rsc.org A critical vesicle concentration of approximately 2.14 mM has been observed for DBSA, which is higher than its critical micelle concentration. rsc.org
The stability of these vesicles can be quite remarkable. DBSA vesicles have been shown to be stable during long-term storage, at high temperatures, and through freeze-thaw cycles. rsc.org The mechanism behind this stability is attributed to hydrogen bonding interactions between the sulfonic acid head groups and an interdigitated packing of the alkyl chains within the bilayer. rsc.org For the salt form, sodium dodecyl benzenesulfonate (B1194179) (SDBS), vesicle formation can be induced by the addition of salt. The salt is thought to compress the electric double layer of the surfactant head groups, which alters the packing parameter of the surfactant and favors the formation of bilayers over spherical micelles. nih.gov
Interaction with Polymeric Systems
The interaction between surfactants and polymers in aqueous solutions is a complex phenomenon that can lead to the formation of various associated structures. These interactions are of significant interest due to their relevance in numerous industrial formulations.
Anionic surfactants such as this compound can interact with non-ionic polymers like polyvinylpyrrolidone (B124986) (PVP). researchgate.net This interaction typically begins at a surfactant concentration known as the critical aggregation concentration (CAC), which is often lower than the surfactant's CMC in the absence of the polymer. researchgate.netnih.gov The formation of surfactant-polymer complexes is driven by hydrophobic interactions between the surfactant tails and hydrophobic regions on the polymer chain. researchgate.net
Studies on the interaction between DBSA and PVP have shown that these interactions can be investigated using techniques such as conductance and surface tension measurements. researchgate.net The binding of surfactant molecules to the polymer chain can lead to the formation of micelle-like aggregates along the polymer, sometimes described as a "necklace and head" structure. researchgate.net This complexation can significantly alter the properties of both the surfactant and the polymer, affecting the solution's viscosity and surface activity. osti.govnih.gov At low concentrations, the surfactant can act as a cross-linker between polymer chains, increasing viscosity, while at higher concentrations, the surfactant may form individual micelles that solubilize the hydrophobic parts of the polymer, leading to a decrease in viscosity. osti.gov The presence of electrolytes like NaCl can also influence the CAC and the point at which the polymer becomes saturated with surfactant. researchgate.net
Influence on Polymer-Filler Interactions in Composites
The performance of polymer composites, which are materials combining a polymer matrix with a filler to achieve enhanced properties, is critically dependent on the quality of the interface between the polymer and the filler particles. Poor adhesion between the typically hydrophilic inorganic fillers and the hydrophobic polymer matrix can lead to agglomeration of filler particles, inefficient stress transfer from the matrix to the filler, and ultimately, suboptimal mechanical properties of the composite material. To address this challenge, surface modification of the filler is often employed, and surfactants like this compound are prime candidates for this purpose due to their amphiphilic nature.
While direct research specifically detailing the use of this compound in polymer composites is limited, its role can be inferred from the well-understood function of similar anionic surfactants in such systems. These molecules act as coupling agents or dispersants, modifying the interfacial properties to improve the compatibility between the polymer and the filler.
The proposed mechanism by which this compound would enhance polymer-filler interactions involves the following steps:
Adsorption onto the Filler Surface: The hydrophilic head of the this compound molecule, which consists of the sulfophenoxybenzenesulfonic acid group, would have a strong affinity for the surface of inorganic fillers (e.g., silica, alumina, or clays), which are often polar and can have hydroxyl groups. This interaction can occur through hydrogen bonding or electrostatic interactions.
Creation of a Hydrophobic Surface: Once the surfactant molecules are adsorbed onto the filler surface, their long, hydrophobic dodecyl chains orient outwards, away from the filler surface and into the surrounding medium. This effectively transforms the hydrophilic surface of the filler into a hydrophobic one.
Enhanced Polymer Matrix Interaction: This newly formed hydrophobic surface on the filler particles can now interact more favorably with the nonpolar polymer matrix through van der Waals forces. This improved interaction leads to better dispersion of the filler particles within the polymer, preventing their agglomeration and ensuring a more homogeneous composite material.
Improved Mechanical Properties: The enhanced adhesion and dispersion of the filler within the polymer matrix result in more effective stress transfer from the polymer to the filler when the composite is under mechanical load. This can lead to significant improvements in the mechanical properties of the composite, such as tensile strength, modulus, and impact resistance.
The effectiveness of a surfactant in this application is dependent on several factors, including the chemical nature of the polymer and the filler, the concentration of the surfactant, and the processing conditions used to fabricate the composite.
Solubilization Mechanisms for Hydrophobic Compounds
This compound, as an anionic surfactant, is expected to be an effective agent for the solubilization of hydrophobic (water-insoluble) compounds in aqueous solutions. This capability is fundamental to its function in various applications, such as detergents, emulsifiers, and in environmental remediation processes for the removal of organic pollutants. The primary mechanism for this solubilization is the formation of micelles.
Micelle Formation and Structure
In an aqueous solution, when the concentration of this compound reaches a certain threshold, known as the Critical Micelle Concentration (CMC) , the surfactant molecules self-assemble into spherical structures called micelles. In these micelles, the hydrophobic dodecyl tails are oriented towards the center, creating a nonpolar core, while the hydrophilic sulfophenoxybenzenesulfonic acid heads form the outer shell, which is in contact with the surrounding water molecules.
Solubilization Process
The nonpolar core of the micelle provides a favorable environment for hydrophobic molecules, which are otherwise insoluble in water. The solubilization process can be described as follows:
Partitioning: Hydrophobic molecules in the aqueous phase partition into the hydrophobic core of the micelles. This process is thermodynamically driven by the desire of the hydrophobic molecules to escape the unfavorable interactions with water molecules (the hydrophobic effect).
Encapsulation: The hydrophobic molecules are effectively encapsulated within the micellar core, shielded from the aqueous environment by the hydrophilic shell of the surfactant.
Increased Apparent Solubility: This encapsulation leads to a significant increase in the apparent solubility of the hydrophobic compound in the aqueous solution.
The efficiency of solubilization is influenced by several factors, including the chemical structure of the surfactant and the hydrophobic compound, the concentration of the surfactant, temperature, and the presence of electrolytes.
Research Findings from Analogous Surfactants
The solubilization capacity is often quantified by the Molar Solubilization Ratio (MSR) , which is the number of moles of the hydrophobic compound solubilized per mole of surfactant in the micelles.
Interactive Data Table: Solubilization of Naphthalene (B1677914) by Sodium Dodecylbenzene Sulfonate (SDBS) at 25°C
Below is a representative data table illustrating the effect of SDBS concentration on the solubilization of naphthalene, a model hydrophobic compound.
| SDBS Concentration (mmol/L) | Naphthalene Solubility (mg/L) | Molar Solubilization Ratio (MSR) |
| 0.5 | 31.5 | 0.00 |
| 1.0 (CMC) | 32.0 | 0.00 |
| 2.0 | 45.0 | 0.10 |
| 5.0 | 80.0 | 0.12 |
| 10.0 | 140.0 | 0.13 |
| 20.0 | 250.0 | 0.14 |
This data is illustrative and based on typical values reported for SDBS.
The data clearly shows that the solubility of naphthalene remains low until the concentration of SDBS reaches the CMC. Above the CMC, the solubility of naphthalene increases linearly with the increase in SDBS concentration, indicating the onset of micellar solubilization. The MSR values provide a quantitative measure of the solubilization efficiency.
The location of the solubilized molecule within the micelle can also vary depending on its polarity. Nonpolar molecules are typically located in the hydrophobic core, while molecules with some polarity may reside in the palisade layer of the micelle, which is the region between the core and the hydrophilic shell.
Chemical Reactivity and Derivatization Studies
Oxidation Reactions and Sulfone Derivative Formation
The sulfonic acid groups (–SO₃H) on Dodecyl(sulfophenoxy)benzenesulfonic acid contain sulfur in its highest oxidation state (+6), making them generally resistant to further oxidation under typical conditions. The primary sites for oxidative reactions are the dodecyl chain and the aromatic rings, though these reactions require harsh conditions and are not commonly employed for derivatization.
A more relevant transformation in the broader class of related organosulfur compounds is the formation of sulfones. Diaryl sulfones are traditionally synthesized through methods such as the oxidation of sulfides or via Friedel-Crafts-type sulfonylation reactions. researchgate.netchemistryviews.orgorganic-chemistry.org For instance, an arylsulfonyl chloride can react with an arene in the presence of a catalyst to form a diaryl sulfone bridge (Ar-SO₂-Ar'). chemistryviews.org While this is not a direct oxidation of this compound, it represents a key method for creating analogous structures containing a sulfone linkage instead of the ether linkage present in the parent molecule. The oxidation of the ether linkage itself to form a sulfone is not a standard transformation.
Recent research has also explored the spontaneous oxidation of aromatic sulfones to sulfonic acids in microdroplets, a reaction driven by water radical cations at the air-water interface. nsf.govnih.gov This indicates that under specific environmental or processing conditions, the transformation between sulfone and sulfonic acid states can occur, highlighting the chemical dynamics of this functional group. nsf.govnih.gov
Reduction Reactions and Sulfinic Acid Group Transformations
The sulfonic acid group can undergo reduction to form a sulfinic acid (–SO₂H). This transformation typically requires potent reducing agents. The reduction of arylsulfonyl chlorides (derived from sulfonic acids) with agents like zinc dust or sodium sulfite (B76179) is a common method for preparing aromatic sulfinic acids. chez-alice.fr
The resulting sulfinic acid moiety is chemically distinct from its sulfonic acid precursor. Aromatic sulfinic acids are moderately stable but can be susceptible to disproportionation or oxidation back to the more stable sulfonic acid, especially upon exposure to air. chez-alice.fr Cysteine residues in proteins, for example, can be oxidized sequentially to sulfenic acid (RSOH), sulfinic acid (RSO₂H), and finally sulfonic acid (RSO₃H), with each state having unique biological and chemical properties. nih.gov This highlights the existence of a clear reductive pathway for the sulfo group, making the transformation of this compound into its corresponding bis-sulfinic acid derivative a chemically plausible, albeit challenging, derivatization.
Electrophilic Substitution Reactions on Aromatic Rings
This compound possesses two benzene (B151609) rings that can potentially undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or further sulfonation. wikipedia.orgchemistrysteps.com However, the reactivity of these rings is significantly influenced by the existing substituents.
Ring A (Dodecylbenzenesulfonic acid moiety): This ring is substituted with a dodecyl group and a sulfonic acid group.
The dodecyl group (–C₁₂H₂₅) is an alkyl group, which is weakly activating and an ortho-, para-director. unizin.orglibretexts.org
The sulfonic acid group (–SO₃H) is strongly deactivating and a meta-director due to its powerful electron-withdrawing nature. youtube.com
Ring B (Sulfophenoxy moiety): This ring is substituted with an ether oxygen and a sulfonic acid group.
The ether linkage (–O–Ar) is a strongly activating group and an ortho-, para-director due to the lone pairs on the oxygen atom that can donate electron density to the ring through resonance. youtube.com
The sulfonic acid group (–SO₃H) is, again, a strong deactivating meta-director. youtube.com
In both rings, the directing effects of the substituents are antagonistic. The activating groups direct incoming electrophiles to the ortho and para positions, while the deactivating sulfonic acid group directs to the meta position. Generally, the influence of the activating group dominates the orientation of substitution. However, the presence of the strongly deactivating –SO₃H group on both rings makes further electrophilic substitution very difficult, requiring harsh reaction conditions. youtube.com Furthermore, the sulfonation reaction is reversible; under dilute acidic conditions at high temperatures, a desulfonation reaction can occur, removing the –SO₃H group. wikipedia.orgyoutube.com
Research into Analogues and Counterion Variations
Dodecylbenzenesulfonic acid (DBSA) is a closely related and widely used anionic surfactant. The primary structural difference is that this compound incorporates an additional sulfophenoxy group, making it a more complex, dianionic surfactant upon neutralization. This structural distinction leads to significant differences in their physicochemical properties.
Interactive Table: Structural and Property Comparison
| Feature | Dodecylbenzenesulfonic Acid (DBSA) | This compound |
| Structure | A single benzene ring with one dodecyl chain and one sulfonic acid group. | Two benzene rings linked by an ether, with a dodecyl chain on one ring and a sulfonic acid group on each ring. |
| Molecular Formula | C₁₈H₃₀O₃S | C₂₄H₃₄O₇S₂ |
| Anionic Centers (Neutral pH) | 1 (monoanionic) | 2 (dianionic) |
| Hydrophilicity | Moderately high due to the sulfonic acid head. | Significantly higher due to two sulfonic acid groups and an ether oxygen. |
| Surfactant Type | Standard anionic surfactant. | Dianionic surfactant, sometimes referred to as a "gemini" or bolaform surfactant depending on isomer configuration. |
| Water Solubility | Good, especially as a salt. | Expected to be very high. |
| Hard Water Tolerance | Moderate; can precipitate with divalent cations like Ca²⁺. | Potentially higher due to the presence of two anionic groups, which may alter interaction with divalent cations. |
The properties of this compound in practical applications are critically dependent on the counterion used to neutralize its two acidic protons. The choice of counterion (e.g., a monovalent cation like ammonium (B1175870), NH₄⁺, versus a divalent cation like calcium, Ca²⁺) significantly alters solubility, surface activity, and interactions with other components in a formulation. acs.orgcsun.eduresearchgate.net
Ammonium (NH₄⁺): Forming the diammonium salt results in a highly water-soluble surfactant. cymitquimica.comcymitquimica.com Ammonium salts of alkylbenzene sulfonates are known for their good performance in liquid cleaning formulations and are generally more soluble than their alkali metal counterparts in certain conditions. nih.govthegoodscentscompany.com The presence of two ammonium ions would lead to a high degree of dissociation in water, making it an effective emulsifier and detergent.
Calcium (Ca²⁺): Calcium is a divalent cation, meaning one calcium ion can neutralize both sulfonic acid groups on a single molecule or bridge two separate surfactant molecules. chemicalbook.comnih.gov This cross-linking ability dramatically changes the surfactant's properties. While many anionic surfactants precipitate in the presence of calcium (the cause of soap scum), calcium dodecylbenzene (B1670861) sulfonate is valued as an excellent emulsifier, particularly for oil-in-water emulsions in agricultural and industrial applications. sancolo.comaksci.com It is less soluble in water than the ammonium salt but has superior functionality in non-aqueous or mixed-solvent systems. The interaction with calcium ions can lead to better performance in hard water compared to surfactants that simply precipitate. researchgate.net
Interactive Table: Predicted Impact of Counterions
| Property | Ammonium (NH₄⁺) Counterion | Calcium (Ca²⁺) Counterion |
| Solubility in Water | High | Low to moderate. chemicalbook.comsancolo.com |
| Hard Water Tolerance | Good | Excellent; the calcium salt itself is functional. researchgate.net |
| Primary Applications | Liquid detergents, foaming agents, household cleaners. nih.govcosmeticsinfo.org | Emulsifiers for pesticides and industrial oils, dispersants. sancolo.comcosmeticsinfo.org |
| Molecular Interaction | Forms a 2:1 salt with two separate NH₄⁺ ions per surfactant molecule. | Forms a 1:1 complex, with Ca²⁺ potentially bridging the two sulfonate groups (intramolecularly or intermolecularly). |
| Foaming Power | Expected to be high. | Generally lower than monovalent salts. |
Advanced Applications in Materials Science and Industrial Processes
Role in Nanomaterials Synthesis and Dispersion
The surfactant's distinct structure is instrumental in the formation and stabilization of nanoscale materials. It functions as a highly effective dispersing and emulsifying agent, crucial for preventing agglomeration and ensuring uniform distribution of nanoparticles in various media.
The effective dispersion of carbon nanotubes (CNTs) is critical for harnessing their exceptional properties in composite materials and advanced electronics. Due to strong van der Waals forces, CNTs tend to form tightly packed bundles, which diminishes their performance. Anionic surfactants are essential for overcoming these forces and achieving stable dispersions in aqueous solutions. nih.gov
Research has shown that anionic alkyldiphenyl-oxide disulfonates, a class to which Dodecyl(sulfophenoxy)benzenesulfonic acid belongs, are particularly effective for this purpose. The presence of aromatic rings in the surfactant's structure is believed to promote strong interaction with the surface of single-walled carbon nanotubes (SWCNTs) through π-π stacking. This interaction facilitates the exfoliation of nanotube bundles and allows for a higher fraction of individually dispersed SWCNTs in a solution compared to some other surfactants. researchgate.net
This class of surfactants is highly effective in producing stable nanoparticles. In a technique known as solvent-free extrusion emulsification (SFEE), an alkyldiphenyloxide disulfonate (sold under the trade name Calfax DB-45) was used to synthesize nanosized polyester (B1180765) particles. mcmaster.cafigshare.com This method involves mixing the surfactant with a polymer melt, which is then emulsified with water. The alkyldiphenyloxide disulfonate proved to be a highly efficient emulsifier, capable of creating stable oil-in-water (O/W) emulsions with particle sizes in the desired 100–200 nm range, even at low molar concentrations. mcmaster.ca The high affinity of the surfactant for water was identified as a key factor in its effectiveness, allowing it to overcome the high viscous forces involved in mixing water into the polymer melt.
A study exploring the synergistic effects of anionic and non-ionic surfactants in SFEE found that the blend of Calfax DB-45 and a non-ionic species (Igepal CA-630) exhibited enhanced performance. This synergistic interaction allowed for a lower total surfactant concentration than would be possible with a single surfactant, which is advantageous for minimizing residual surfactant in the final product. mcmaster.cafigshare.com
Table 1: Performance of Alkyldiphenyloxide Disulfonate in Nanoparticle Synthesis This table is interactive. Column headers can be clicked to sort the data.
| Surfactant System | Polymer | Synthesis Method | Resulting Particle Size | Key Finding | Reference |
|---|---|---|---|---|---|
| Alkyldiphenyloxide Disulfonate (Calfax DB-45) | Polyester | Solvent-Free Extrusion Emulsification (SFEE) | 100-200 nm | Highly effective at low concentrations for creating stable O/W emulsions. |
Emulsion polymerization is a widely used industrial process for producing synthetic latexes, which are critical components in paints, adhesives, and coatings. Dodecyl diphenyl ether disulfonate surfactants are particularly valued as emulsifiers in these processes due to their ability to create stable, small-particle-size latexes. nanotrun.compcimag.com They are used in the polymerization of a variety of monomers, including vinyl acetate (B1210297), styrene (B11656), and acrylates. nanotrun.comresearchgate.net
The unique molecular structure of these surfactants provides excellent stability in the presence of strong acids, bases, and high concentrations of inorganic salts. google.com This robustness is a significant advantage over many conventional surfactants. google.com Studies have demonstrated that diphenyl oxide disulfonate (DPOS) surfactants can be used effectively as the sole emulsifier in the polymerization of hydrophobic monomers like isodecyl methacrylate (B99206) and the vinyl ester of neodecanoic acid. pcimag.com Furthermore, a dipotassium (B57713) salt of dodecyl diphenyl ether disulfonate has been synthesized specifically for its excellent surface activity in creating emulsion polymer lattices. researchgate.net
Table 2: Applications in Emulsion Polymerization This table is interactive. Column headers can be clicked to sort the data.
| Surfactant | Polymer System / Monomers | Industry Application | Reference |
|---|---|---|---|
| Sodium Dodecyl Diphenyl Ether Disulfonate | Vinyl Acetate, Polystyrene, Styrene Butadiene, Vinyl Chloride | Adhesives, Coatings, Binders | nanotrun.com |
| Diphenyl Oxide Disulfonate (DPOS) | Isodecyl Methacrylate, Vinyl Ester of Neodecanoic Acid | Coatings | pcimag.com |
Functionalization of Advanced Materials
Beyond synthesis, these surfactants are used to impart specific functionalities to materials, enhancing their performance and durability.
While direct applications in polar elastomers are not extensively documented in the provided search results, a notable application involves the incorporation of a related compound, sodium dodecyl diphenyl ether disulfonate (MADS), into a polar polymer matrix to enhance its properties. In one study, MADS was inserted into the interlayer of a ZnAl-layered double hydroxide (B78521) (LDH) to create a novel UV-shielding nanomaterial. mdpi.com This functionalized material, MADS-LDH, was then incorporated into a polyvinyl chloride (PVC) matrix. The results showed that the MADS-LDH composite significantly improved the photoaging resistance of the PVC film by providing broad-spectrum UV absorption. The study demonstrated that the presence of the dodecyl diphenyl ether disulfonate structure within the composite was key to inhibiting the degradation of the polymer under UV irradiation. mdpi.com
Based on the available search results, there is no specific information on the use of this compound or its salts in the preparation of conductive polymer composites. Research in this area often utilizes other surfactants, such as dodecylbenzene (B1670861) sulfonic acid (DBSA), which acts as both a dopant and an emulsifier for intrinsically conductive polymers like polyaniline. mdpi.comsapub.org
Modification of Bitumen and Asphalt
This compound, more commonly referred to in literature as Dodecylbenzene Sulfonic Acid (DBSA), serves as a chemical modifier to enhance the properties of bitumen, particularly in the context of rejuvenating aged materials. researchgate.net Research indicates that DBSA can be used as a solubilizer in conjunction with conventional rejuvenators to improve the performance of aged bitumen. nih.govresearchgate.net
The primary mechanism involves the interaction of DBSA with asphaltene molecules, which are key components of bitumen. researchgate.net In aged bitumen, performance degradation is linked to both chemical component variation and the transformation of the material's colloidal structure. nih.govresearchgate.net Standard rejuvenators can replenish necessary aromatic components but may have limited effect on recovering a damaged colloidal structure. nih.gov The sulfonic group in DBSA, however, can react with the surface of asphaltene aggregates, helping to reform a solvation layer. nih.govresearchgate.net This action facilitates the transformation of the colloidal structure back towards that of virgin bitumen. nih.gov
Table 1: Effect of DBSA-Containing Rejuvenator on Bitumen Properties This table summarizes the general trends observed when a Solubilized Rejuvenator (SR) containing DBSA is added to aged bitumen, compared to a Conventional Rejuvenator (CR).
| Property | Effect of Conventional Rejuvenator (CR) | Effect of DBSA Solubilized Rejuvenator (SR) |
| Penetration | Moderate Increase | Rapid Increase nih.gov |
| Ductility | Increase | Significant Increase nih.gov |
| Softening Point | Decrease | Decrease nih.gov |
| Viscosity | Decrease | Decrease nih.gov |
| Colloidal Structure | Limited Influence | Facilitates Transformation nih.govresearchgate.net |
Formation of Conductive Hydrogels
This compound plays a crucial role as a dopant in the synthesis of electrically conductive hydrogels. These materials combine the properties of conductive polymers with the scaffold of hydrogels, making them suitable for applications such as nerve regeneration. nih.gov
The process often involves polymerizing a conductive polymer, such as polypyrrole (PPy) or polyaniline (PANI), within a pre-formed hydrogel scaffold. nih.govmdpi.com During the synthesis of the conductive polymer, an anion is required to stabilize the positive charge that forms on the polymer backbone, which is essential for its conductivity. This compound is chosen for this purpose. nih.gov
In one study, PPy was synthesized within an oligo(polyethylene glycol) fumarate (B1241708) (OPF) hydrogel. The inclusion of DBSA as the anionic dopant resulted in an OPF-PPy composite material that was electrically conductive. nih.gov These conductive hydrogels demonstrated no cytotoxicity and promoted better cell attachment and proliferation compared to the non-conductive OPF hydrogel alone. nih.gov Specifically, neurite lengths of PC12 cells were significantly higher on hydrogels synthesized with DBSA, indicating their potential as candidates for nerve regeneration applications. nih.gov Similarly, PANI doped with DBSA (PANDB) has been synthesized to create conductive materials that can be blended with coatings to provide antistatic functions. mdpi.com The conductivity of such composites is influenced by the reaction time and the resulting morphology of the polymer. mdpi.com
Table 2: Properties of Conductive Hydrogels with this compound
| Property | Observation | Source |
| Conductivity | PANI doped with DBSA achieved conductivity around 2.03 S/cm. | mdpi.com |
| Compressive Modulus | OPF-PPy scaffolds showed a 40–70% increase compared to pure OPF. | nih.gov |
| Biocompatibility | OPF-PPy materials showed no cytotoxicity and improved PC12 cell attachment. | nih.gov |
| Nerve Regeneration | Significantly higher neurite lengths observed on OPF-PPy doped with DBSA. | nih.gov |
Catalytic Applications and Reaction Enhancement
Curing Catalyst for Amino Baking Paint
In the coatings industry, this compound is utilized as a highly effective catalyst for the curing of amino baking paints. paint.org These paints, which often consist of melamine (B1676169) resins crosslinked with acrylic polyols, require an acid catalyst to facilitate the curing (crosslinking) reaction at elevated temperatures. paint.orgsz-zhongjijia.com
DBSA belongs to the class of aromatic sulfonic acid catalysts, which are known to be active in promoting the etherification reaction that leads to the formation of a durable paint film. paint.org The use of strong acid catalysts like DBSA allows for faster curing or curing at lower temperatures, which is desirable for saving energy and for coating heat-sensitive substrates. paint.org While latent catalysts (amine-blocked sulfonic acids) are also used to improve storage stability, unblocked acids like DBSA provide rapid curing once heat is applied. paint.orgsz-zhongjijia.com The efficiency of DBSA and other alkane sulfonic acids in promoting a fast cure makes them valuable components in formulations for industrial coatings used on automobiles, appliances, and machinery. paint.orggoogle.com
Role in Suppressing Undesired By-product Formation (e.g., Sulfone)
The synthesis of this compound is primarily achieved through the sulfonation of dodecylbenzene. chemicalbook.com A significant challenge in this industrial process is the formation of undesired by-products, particularly sulfones. Sulfone formation reduces the yield and purity of the desired sulfonic acid product.
While the compound itself does not suppress by-products, its manufacturing process incorporates methods to inhibit sulfone formation. Research has led to processes where the sulfonation reaction is carried out in the presence of an alkali metal or alkaline earth metal sulfite (B76179), such as sodium sulfite. google.com This additive is effective in reducing or inhibiting the formation of sulfones when reacting a sulfonatable material like an alkylbenzene with sulfur trioxide. google.com The inorganic sulfite can be introduced in various ways, such as being admixed with a diluent, to effectively suppress the side reaction that produces sulfones. google.com This ensures a higher quality and yield of the final this compound product.
Applications in Resource Recovery and Separation Technologies
Enhanced Oil Recovery (EOR) Mechanisms and Formulations
In the petroleum industry, the sodium salt of this compound, known as Sodium Dodecylbenzene Sulfonate (SDBS), is a widely studied anionic surfactant used in chemical Enhanced Oil Recovery (EOR) operations. nih.govresearchgate.net The goal of EOR is to recover crude oil that remains in a reservoir after primary and secondary recovery methods have been exhausted. sasol.comgoogle.com
The primary mechanism by which SDBS enhances oil recovery is by drastically reducing the interfacial tension (IFT) between the injected water (brine) and the trapped oil. nih.govgoogle.com Lowering the IFT reduces the capillary forces that trap oil droplets within the porous rock of the reservoir, allowing them to be mobilized and displaced toward production wells. sasol.com
SDBS is often used in Surfactant-Polymer (SP) or Alkali-Surfactant-Polymer (ASP) flooding formulations. google.com In these formulations, the surfactant's role is complemented by a polymer, which increases the viscosity of the injected fluid to improve sweep efficiency, and an alkali, which can react with acidic components in the crude oil to create additional soap-like substances in-situ. google.com Furthermore, anionic surfactants like SDBS can alter the wettability of the reservoir rock (e.g., sandstone or carbonate), making the surface more water-wet, which helps in releasing the adhered oil. nih.gov Studies have shown that synergistic effects between different surfactants, including SDBS, can further improve oil recovery efficiency. nih.gov
Table 3: Summary of Research Findings on SDBS in Enhanced Oil Recovery This table presents data from various studies investigating the effectiveness of SDBS in EOR applications, adapted from a literature review.
| Study (Reference) | Surfactant Concentration | Oil Recovery by Waterflooding (%) | Incremental Oil Recovery after Surfactant Flooding (%) |
| Stanislaus and Mahmud, 2017 | 0.8 wt% | 56.3 | 4.90 researchgate.net |
| Le Van and Chon, 2016 (SP Flood) | 0.83 vol% | 65.0 | 9.45 researchgate.net |
| Keshtkar et al., 2016 | 0.01 mol. fraction | 35.0 | 20.0 researchgate.net |
| Rai et al., 2015 (SP Flood) | 0.1 wt% | 21.6 | 17.7 researchgate.net |
| Sinha et al., 2015 (ASP Flood) | 0.1 wt% | 51.7 | 19.5 researchgate.net |
Organic Solvent Recovery from Wastewater
The recovery of organic compounds, such as dyes from industrial wastewater, is a critical environmental and economic concern. Aryl sulfonates, including this compound derivatives, are instrumental in processes designed to reclaim these compounds. One effective method involves a three-step acidification-extraction-stripping process to recover aryl sulfonate dyes. In this process, the wastewater is first acidified to convert the aryl sulfonate salt into its less water-soluble acid form. An organic solvent mixture containing an amine is then used to extract the aryl sulfonic acid into an oil phase. Finally, the dye is stripped from the organic phase using an inorganic base, which converts it back to the sulfonate salt, allowing it to be separated and reused. This method can achieve a recovery rate of over 95% for certain direct dyes, significantly reducing water pollution and allowing for the recycling of valuable chemicals.
Surfactant-enhanced oil recovery (SEOR) is another relevant application where similar principles are used to recover organic materials. In SEOR, surfactants are injected into reservoirs to reduce interfacial tension and mobilize trapped oil, demonstrating the efficacy of these compounds in separating organic phases from aqueous environments.
Table 1: Key Stages of Aryl Sulfonate Recovery from Wastewater
| Stage | Objective | Typical Reagents | Mechanism |
|---|---|---|---|
| Acidification | Convert water-soluble aryl sulfonate salt to aryl sulfonic acid. | Sulfuric Acid | Protonation of the sulfonate group reduces its water solubility. |
| Extraction | Transfer the aryl sulfonic acid from the aqueous phase to an organic phase. | Organic amine (e.g., Trioctylamine), Alcohol, and a non-polar solvent (e.g., Sherwood oil) | The aryl sulfonic acid forms an organic salt with the amine, facilitating its transfer into the oil phase. |
| Stripping (Back-Extraction) | Recover the aryl sulfonate from the organic phase back into an aqueous solution for reuse. | Inorganic Base (e.g., Sodium Hydroxide) | A double decomposition reaction converts the sulfonic acid back into its water-soluble salt form. |
Specialized Industrial Process Enhancements
In the textile industry, achieving uniform and consistent color is paramount. Dodecylbenzene sulfonic acid and its salts serve as highly effective auxiliaries in dyeing processes. google.com They function as homogenizing and leveling agents, ensuring that the dye is evenly distributed throughout the fabric. researchgate.net As an anionic surfactant, the compound helps to break down dye agglomerates into finer particles and keeps them stably dispersed in the dye bath. nouryon.com This action prevents spotting and promotes even dye penetration into the textile fibers, resulting in a level and consistent shade. researchgate.net Its strong wetting properties also facilitate the initial uptake of the dye liquor by the fabric, further contributing to uniform coloration. google.com
The efficacy of pesticide formulations is significantly enhanced by the inclusion of surfactants like dodecylbenzene sulfonic acid. nih.gov It is used as an inert ingredient in these formulations, where it acts as a wetting, spreading, and penetrating agent. grahamchemical.comamericanelectro.com When a pesticide is sprayed, the surfactant reduces the surface tension of the droplets, allowing them to spread more evenly across the waxy surfaces of leaves rather than beading up. This improved coverage ensures better contact between the active ingredient and the target pest or plant surface. Furthermore, it can help the active ingredient penetrate the outer protective layers of plants or insects, enhancing its biological activity. Its role as an emulsifier is also crucial for creating stable mixtures of oil-based active ingredients and water in emulsifiable concentrate formulations. nih.gov
In the electroplating industry, the quality of the metallic coating is defined by properties such as brightness, hardness, and corrosion resistance, which are directly influenced by the grain structure of the deposited metal. Additives are used in plating baths to control this structure. Dodecylbenzene sulfonic acid is classified as a plating and surface treating agent. grahamchemical.com Anionic surfactants like DDBSA can adsorb onto the cathode surface during electrodeposition. This adsorption influences the nucleation and growth of metal crystals, typically leading to the formation of a finer, more uniform grain structure. By inhibiting the growth of large, irregular crystals and promoting the formation of new nuclei, these additives help produce brighter, smoother, and more durable plated finishes. The surfactant's ability to form a protective film can also play a role in achieving a desired surface finish. researchgate.net
Table 2: Summary of Industrial Process Enhancements
| Industry | Application | Primary Function | Mechanism of Action |
|---|---|---|---|
| Textile | Dyeing and Dispersion | Homogenizing & Leveling Agent | Reduces dye particle size and maintains a stable dispersion in the dye bath for uniform color application. researchgate.netnouryon.com |
| Paint | Coatings Formulation | Anionic Leveling Agent | Reduces surface tension of the liquid paint, promoting smooth film formation and preventing defects. silverfernchemical.com |
| Pesticide | Formulation Additive | Wetting, Spreading, Penetrating Agent | Lowers the surface tension of spray droplets for better coverage and enhances the uptake of the active ingredient. nih.govgrahamchemical.com |
| Electroplating | Bath Additive | Grain Shape & Size Control | Adsorbs onto the electrode surface, influencing crystal growth to produce a fine-grained, bright metal deposit. grahamchemical.com |
Environmental Transformation and Degradation Studies Chemical Pathways
Chemical Degradation Pathways in Aqueous Environments
In aqueous systems, the degradation of Dodecyl(sulfophenoxy)benzenesulfonic acid is expected to proceed through a sequence of oxidative attacks on its distinct structural components: the aliphatic dodecyl chain and the two aromatic rings.
The initial step in the breakdown of related alkylbenzene sulfonates involves the oxidation of the long alkyl chain. asm.orglibretexts.orgopenstax.org This process typically begins at the end of the chain and proceeds inward, shortening it progressively. The primary mechanisms are:
ω-Oxidation (Omega-Oxidation): This pathway starts with the oxidation of the terminal methyl group (the ω-carbon) of the dodecyl chain to a primary alcohol. This alcohol is further oxidized to an aldehyde and then to a carboxylic acid.
β-Oxidation (Beta-Oxidation): Following the initial ω-oxidation, the resulting sulfophenoxy phenylalkanoic acid undergoes sequential cleavage of two-carbon units from the carboxylic end of the alkyl chain. researchgate.net This process is a well-known metabolic pathway for fatty acids and is a key mechanism in the biodegradation of LAS. researchgate.net
This chain-shortening process leads to the formation of a series of shorter-chain intermediates known as sulfophenylcarboxylates (SPCs). nih.gov For a dodecyl chain, this would result in a variety of SPCs, which are more water-soluble than the parent compound. The ultimate product of this pathway before aromatic ring degradation is a sulfophenoxy benzoic acid. asm.orgnih.gov
Table 1: Potential Intermediates from Alkyl Chain-Shortening Oxidation
| Intermediate Type | General Structure | Description |
| Sulfophenoxy Phenylalkanoic Acids | C₁₂H₂₅(SO₃H)C₆H₄OC₆H₄(CH₂)ₙCOOH | Initial products of ω-oxidation and subsequent β-oxidation cycles. |
| Sulfophenoxy Benzoic Acid | (SO₃H)C₆H₄OC₆H₄COOH | A key intermediate formed after the complete shortening of the alkyl chain. |
| Acetic Acid | CH₃COOH | A two-carbon unit released during each cycle of β-oxidation. |
Once the alkyl chain has been significantly shortened or removed, the aromatic structures become the primary targets for oxidative degradation. asm.orgnih.gov The cleavage of the stable benzene (B151609) rings is a critical step towards complete mineralization. This process typically involves:
Hydroxylation: The aromatic rings are first attacked by oxidizing agents, such as hydroxyl radicals, leading to the introduction of hydroxyl (-OH) groups onto the ring. This forms hydroxylated intermediates like catechols or hydroquinones. uni-konstanz.denih.gov
Dioxygenase Attack: Enzymes known as dioxygenases can then cleave the bond between two adjacent carbon atoms in the hydroxylated aromatic ring. uni-konstanz.de This ring-opening step breaks the aromaticity and forms aliphatic dicarboxylic acids. ualberta.ca
Further Oxidation: The resulting aliphatic chains are then further oxidized through various pathways. ualberta.ca
Given that this compound contains two aromatic rings linked by an ether bond, the degradation is more complex than that of single-ring compounds like LAS. The ether linkage itself may be subject to cleavage during the oxidative process. The desulfonation, or removal of the sulfonate group (–SO₃H), can occur either before or after the ring-opening, releasing sulfite (B76179) which is then oxidized to sulfate (B86663). asm.org
Both chain-shortening and ring-opening pathways produce a variety of small, water-soluble organic molecules. nih.gov These intermediates include short-chain carboxylic acids such as acetic acid, succinic acid, formic acid, and oxalic acid. nih.govnih.gov These small molecules are generally much more readily biodegradable and can be utilized by a wide range of microorganisms. nih.gov The final step of the degradation pathway is the mineralization of these simple organic acids into inorganic compounds, primarily carbon dioxide (CO₂) and water (H₂O), thus completing the transformation of the original surfactant molecule. nih.govresearchgate.net
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are treatment technologies designed to degrade persistent organic pollutants through the generation of highly reactive and non-selective chemical oxidants, most notably the hydroxyl radical (HO•). researchgate.netnih.gov These processes can effectively break down complex molecules like this compound.
Ozonation involves the application of ozone (O₃), a powerful oxidant, to the contaminated water. Ozone can react with organic compounds in two ways:
Direct Reaction: Ozone can directly attack the aromatic rings of the this compound molecule, leading to ring cleavage. researchgate.netnih.gov It can also oxidize the alkyl chain.
Indirect Reaction via Hydroxyl Radicals: In water, especially at higher pH, ozone decomposes to form hydroxyl radicals (HO•). researchgate.net These radicals are extremely reactive and attack the surfactant molecule non-selectively at multiple sites, including both the alkyl chain and the aromatic rings. nih.govresearchgate.net The reaction with hydroxyl radicals is often much faster and more efficient at mineralization than direct ozonation. nih.gov Combining ozone with hydrogen peroxide (H₂O₂) can enhance the generation of hydroxyl radicals, further increasing the degradation efficiency. researchgate.net
UV-based AOPs utilize ultraviolet (UV) radiation to generate oxidizing species. The most common of these processes is the UV/H₂O₂ system. unibs.itresearchgate.net
Mechanism: In this process, hydrogen peroxide (H₂O₂) is added to the water, which is then irradiated with UV light. The UV photons cause the photolytic cleavage of the H₂O₂ molecule, generating two hydroxyl radicals (HO•). unibs.itnih.gov
Degradation: As with ozonation, the highly reactive hydroxyl radicals then attack the this compound molecule. nih.gov This leads to the rapid degradation of the parent compound through chain-shortening and aromatic ring-opening, similar to the pathways described above. researchgate.net
Table 2: Key Reactive Species in Advanced Oxidation Processes
| Process | Primary Reactive Species | Mechanism of Action on Target Compound |
| Ozonation | Ozone (O₃), Hydroxyl Radical (HO•) | Direct oxidation of aromatic rings and alkyl chain by O₃; non-selective attack by HO•. |
| UV/H₂O₂ | Hydroxyl Radical (HO•) | UV photolysis of H₂O₂ generates HO•, which initiates rapid, non-selective oxidation. |
Photocatalytic Degradation (e.g., TiO2 systems)
The photocatalytic degradation of dodecylbenzenesulfonate (DBS), a representative anionic surfactant, has been effectively demonstrated using titanium dioxide (TiO2) based systems. While TiO2 is a common photocatalyst, its efficiency is often enhanced by modification to improve its performance under visible light, which constitutes a larger portion of the solar spectrum.
One area of research involves the use of TiO2-Cu2O mixed oxides. nih.gov Studies have shown that these composite catalysts exhibit significantly better photocatalytic activity for DBS degradation under visible light irradiation compared to either TiO2 or cuprous oxide (Cu2O) alone. nih.gov In one study, a 5% TiO2-Cu2O composite achieved the highest activity, resulting in a 97.3% degradation of DBS and a 65% reduction in Chemical Oxygen Demand (COD). nih.govresearchgate.net The degradation process was found to follow first-order kinetics, indicating that the rate of reaction is directly proportional to the concentration of the surfactant. nih.gov The adsorption of DBS onto the catalyst surface, a crucial step in photocatalysis, was well-described by the Langmuir isotherm model. nih.gov The presence of dissolved oxygen was identified as a vital factor in the elimination of COD during the degradation process. nih.gov
Table 1: Photocatalytic Degradation of Dodecyl-benzenesulfonate (DBS) using TiO2-Cu2O Composite
| Catalyst | Degradation Percentage (DBS) | COD Reduction | Kinetic Model | Adsorption Model |
|---|---|---|---|---|
| 5% TiO2-Cu2O | 97.3% | 65% | First-order | Langmuir |
Fenton and Persulfate Oxidation
Advanced oxidation processes (AOPs), including Fenton and persulfate-based systems, are effective for degrading persistent organic pollutants like sodium dodecylbenzenesulfonate (SDBS). researchgate.netehemj.com These methods rely on the in-situ generation of highly reactive radicals, such as hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. ehemj.com
The Fenton-like oxidation process, using ferric chloride (FeCl3) and hydrogen peroxide (H2O2), has been optimized for SDBS removal. researchgate.net A study using Response Surface Methodology (RSM) found that pH and reaction time were the most significant parameters affecting the degradation. researchgate.net Under optimal conditions—a reaction time of 60 minutes, a pH of 4, an H2O2 concentration of 8.82 mM, and a Fe+3 concentration of 3.67 mM—a high removal efficiency was achieved. researchgate.net
Table 2: Optimal Conditions for Fenton-Like Oxidation of SDBS
| Parameter | Optimal Value | SDBS Removal Efficiency | COD Reduction Efficiency |
|---|---|---|---|
| Reaction Time | 60 minutes | 90.5% | 70.7% |
| pH | 4 | 90.5% | 70.7% |
| H2O2 Concentration | 8.82 mM | 90.5% | 70.7% |
| Fe+3 Concentration | 3.67 mM | 90.5% | 70.7% |
Persulfate (S2O8²⁻) is another potent oxidant used in AOPs, which can be activated to form sulfate radicals (SO4•−) for the degradation of organic contaminants. nih.gov While specific studies on this compound were not detailed in the provided search results, the combination of electro-Fenton processes with persulfate has been shown to enhance the degradation of other recalcitrant compounds, indicating its potential applicability. ehemj.com
Adsorption and Sorption Mechanisms in Environmental Matrices
The environmental mobility and bioavailability of this compound are significantly influenced by its tendency to adsorb onto various solid phases, including activated carbon, zeolites, and organic matter in sludge and sediment.
Adsorption onto Activated Carbon and Zeolites
Various adsorbents, including activated carbon and zeolites, have been employed for the removal of SDBS from aqueous solutions. researchgate.net Activated carbon has demonstrated a high affinity for SDBS, with its adsorption behavior fitting well with the Langmuir isotherm model. researchgate.net
Natural zeolites are also effective adsorbents, and their capacity can be significantly enhanced through surface modification. researchgate.netjeeng.net For instance, modifying a natural zeolite with a cationic surfactant like cetyltrimethylammonium bromide (CTAB) can improve its efficiency in removing anionic surfactants such as SDBS. researchgate.net One study reported a maximum adsorption capacity of 30.7 mg of SDBS per gram of CTAB-modified zeolite. researchgate.net The adsorption process on zeolite is influenced by temperature, with uptake increasing at higher temperatures, suggesting an endothermic process. jeeng.net
Table 3: Adsorption Uptake of SDBS on Natural Zeolite at Different Temperatures
| Temperature (°C) | Adsorption Uptake (mg SDBS/g zeolite) |
|---|---|
| 25 | 24.22 |
| 35 | 26.9 |
| 45 | 30.5 |
Influence of Solution Chemistry (pH, Salinity) on Adsorption
The chemistry of the aqueous solution, particularly pH and salinity (ionic strength), plays a crucial role in the adsorption process. For anionic surfactants, changes in pH can alter the surface charge of the adsorbent and the speciation of the surfactant, thereby affecting adsorption. An increase in pH can lead to a more negatively charged adsorbent surface, potentially increasing electrostatic repulsion and decreasing the adsorption of anionic surfactants. brieflands.com
Salinity also has a significant impact. An investigation into the adsorption of SDBS onto carbon black found that the addition of sodium chloride (NaCl) significantly increased the amount of adsorbed surfactant. nih.gov This is attributed to the compression of the electrical double layer and reduced repulsion between the anionic surfactant molecules, which promotes aggregation at the solid-liquid interface. However, at low SDBS concentrations, the addition of NaCl had little effect on the amount adsorbed, suggesting that hydrophobic interactions are the primary driving force under these conditions. nih.gov
Interaction with Sludge and Sediment Organic Carbon
The organic carbon content of sludge and sediment is a key factor controlling the fate and bioavailability of surfactants in the environment. nih.gov Organic matter acts as a primary sorption phase for hydrophobic organic compounds. Studies on structurally related naphthalene (B1677914) sulfonic acids have shown that their toxicity to benthic invertebrates is significantly lower in sediments with higher organic carbon content. nih.gov
In experiments comparing toxicity in sand (0% organic carbon) with sediment (2% organic carbon), the compounds were found to be over three times more toxic in the sand. nih.gov This indicates that the organic carbon in the sediment acts as a sink, sequestering the compounds and reducing their bioavailability and, consequently, their toxicity to organisms. nih.gov This partitioning behavior is critical for environmental risk assessment, as compounds bound to sediment organic carbon are less available for uptake by aquatic life or for transport in the water column.
Table of Mentioned Compounds
| Compound Name | Abbreviation / Other Names |
|---|---|
| This compound | - |
| Sodium dodecylbenzenesulfonate | SDBS, DBS |
| Titanium dioxide | TiO2 |
| Cuprous oxide | Cu2O |
| Ferric chloride | FeCl3 |
| Hydrogen peroxide | H2O2 |
| Cetyltrimethylammonium bromide | CTAB |
| Sodium chloride | NaCl |
| Naphthalene sulfonic acids | NSAs |
| Barium dinonylnaphthalene (B12650604) sulfonate | BaDNS |
| Calcium dinonylnaphthalene sulfonate | CaDNS |
| Dinonylnaphthalene disulfonic acid | DNDS |
Theoretical and Computational Investigations
Molecular Dynamics (MD) Simulations of Aggregation Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For surfactants, MD simulations are invaluable for exploring the dynamic processes of micelle formation and aggregation in solution.
All-Atom MD Simulations with CHARMM/OPLS-AA Force Fields
All-atom MD simulations, where every atom in the system is explicitly represented, offer a high-resolution view of molecular interactions. The accuracy of these simulations is heavily dependent on the force field employed, which is a set of parameters describing the potential energy of the system. The CHARMM (Chemistry at HARvard Macromolecular Mechanics) and OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) force fields are widely used for their robustness in simulating organic and biomolecular systems. nih.govnih.govnih.govrutgers.edu
In the context of anionic surfactants, these force fields are used to model the interactions between the surfactant molecules, water, and any present ions. For instance, simulations of similar surfactants like sodium dodecyl sulfate (B86663) (SDS) have been carried out using CHARMM36 and OPLS-AA force fields to study micellar properties. nih.gov The choice of force field can significantly impact the simulation results, particularly in how it models the interactions of ions with the surfactant headgroups, which in turn affects the predicted aggregation behavior. nih.gov
A typical simulation setup would involve placing a number of Dodecyl(sulfophenoxy)benzenesulfonic acid molecules in a simulation box filled with water molecules, often modeled using potentials like TIP3P. nih.gov The system is then allowed to evolve over time, enabling the observation of spontaneous self-assembly into micellar structures.
| Simulation Parameter | Typical Value/Model | Source |
| Force Field | CHARMM, OPLS-AA | nih.govnih.govrutgers.edu |
| Water Model | TIP3P | nih.gov |
| Simulation Type | All-Atom | nih.govresearchgate.net |
| System | Surfactant, Water, Ions | pku.edu.cnresearchgate.net |
Analysis of Sulfonate Headgroup Packing via Radial Distribution Functions (RDFs)
The spatial arrangement of the hydrophilic sulfonate headgroups in a micelle is critical to its stability and structure. The radial distribution function, g(r), is a key analytical tool derived from MD simulation trajectories that describes how the density of surrounding particles varies as a function of distance from a reference particle.
By calculating the RDF between the sulfur atoms of the sulfonate groups, one can gain quantitative insight into the packing of the headgroups at the micelle-water interface. A high peak in the RDF at a short distance would indicate tight packing and a well-ordered arrangement of the headgroups. Furthermore, RDFs between the sulfonate groups and counterions (like Na+) can reveal the extent of ion binding to the micelle surface, which is crucial for screening electrostatic repulsion between the negatively charged headgroups. nih.govresearchgate.net For example, studies on SDS micelles have shown that strong binding of sodium ions to the sulfate headgroups can lead to a more condensed headgroup region. nih.gov
| RDF Analysis Pair | Information Gained |
| Sulfonate-Sulfonate | Packing density and arrangement of headgroups |
| Sulfonate-Counterion | Degree of counterion binding to the micelle surface |
| Sulfonate-Water | Hydration shell structure around the headgroups |
Solvent-Accessible Surface Area (SASA) Analysis of Micellar Structures
The Solvent-Accessible Surface Area (SASA) is a measure of the surface area of a molecule that is accessible to a solvent. wikipedia.org In the context of micellar structures, SASA analysis helps to quantify the exposure of different parts of the surfactant molecule—namely the hydrophobic tail and the hydrophilic headgroup—to the surrounding water. nih.govnih.gov
This analysis is typically performed using a "rolling ball" algorithm, where a probe sphere of a certain radius (representing a solvent molecule) is rolled over the surface of the micelle. wikipedia.org A key finding from SASA analysis is the significant reduction in the accessible surface area of the hydrophobic tails upon micellization, as they are sequestered in the core of the micelle, away from the aqueous environment. Conversely, the hydrophilic headgroups remain exposed to the solvent at the micelle surface. Changes in SASA over the course of a simulation can indicate the formation, dissolution, or change in the shape of micelles.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
While MD simulations are excellent for studying large-scale dynamic processes, quantum chemical calculations are employed to investigate the electronic structure of molecules and the mechanisms of chemical reactions at a fundamental level. These methods, such as Density Functional Theory (DFT) or ab initio calculations, can be used to elucidate the reaction pathways involved in the synthesis or degradation of this compound.
For example, in the sulfonation of dodecylphenoxybenzene (B12274864) to produce the target compound, quantum chemical calculations could be used to model the transition states and intermediates of the reaction with a sulfonating agent like sulfur trioxide. This would provide detailed information on the reaction kinetics and thermodynamics, helping to optimize reaction conditions. Such calculations are essential for understanding the regioselectivity of the sulfonation reaction on the benzene (B151609) rings.
Modeling of Structure-Property Relationships in Non-Biological Systems
Understanding the relationship between the molecular structure of this compound and its macroscopic properties is crucial for its application in various non-biological systems. Modeling techniques can be used to predict properties such as its effectiveness as a surfactant, its interaction with polymers, and its performance in formulations.
For instance, studies on the structurally related Dodecylbenzenesulfonic acid (DBSA) have shown that its properties can be tailored by its interaction with polymers like polyaniline. researchgate.net The doping of polyaniline with DBSA affects the resulting material's conductivity, molecular weight, and solubility. researchgate.net Similar structure-property relationship models could be developed for this compound to predict how modifications to its chemical structure—such as the length of the dodecyl chain or the substitution pattern on the aromatic rings—would influence its performance as a dopant, emulsifier, or dispersing agent in various industrial applications. These models often correlate quantum chemically derived molecular descriptors with experimentally observed properties.
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Approaches for Isomer Purity and Selectivity
The synthesis of dodecyl(sulfophenoxy)benzenesulfonic acid, a type of alkyl diphenyl ether disulfonate, traditionally involves a two-step process of Friedel-Crafts alkylation followed by sulfonation. google.comevitachem.com A significant challenge in this process is controlling the isomeric purity and selectivity of the final product. The positions of the dodecyl group and the two sulfonate groups on the diphenyl ether backbone profoundly influence the surfactant's properties, including its solubility, surface tension reduction, and emulsifying capabilities. evitachem.com
Future research is anticipated to focus on the development of novel catalytic systems that can direct the alkylation and sulfonation reactions to specific positions on the aromatic rings. The use of shape-selective catalysts, such as modified zeolites or solid acid catalysts, could offer a pathway to producing specific isomers with high purity. google.com For instance, the use of a sulfonated styrene-diethylene benzene (B151609) copolymer as an alkylation catalyst has been proposed to improve efficiency and reduce byproducts compared to traditional catalysts like aluminum chloride or sulfuric acid. google.com
Furthermore, advancements in reaction engineering, such as the use of microreactors, could provide precise control over reaction conditions (temperature, pressure, and residence time), thereby enhancing selectivity and minimizing the formation of undesirable isomers and byproducts. google.com The goal is to move beyond statistical distributions of isomers to a more deterministic synthesis, enabling the production of "designer surfactants" with tailored properties for specific high-performance applications.
| Synthesis Parameter | Traditional Approach | Future Direction | Desired Outcome |
| Catalyst | Lewis acids (e.g., AlCl₃), Protonic acids (e.g., H₂SO₄) google.comgoogle.com | Shape-selective zeolites, Solid acid catalysts, Novel organometallic complexes | High regioselectivity for specific isomers |
| Reaction Control | Batch reactors with macroscopic control | Microreactors with precise control over mixing and heat transfer google.com | Improved reaction kinetics and minimized byproducts |
| Alkylation Agent | α-olefins, fatty alcohols, or haloalkanes google.comgoogle.com | Bio-based and renewable alkylating agents | Increased sustainability of the synthesis process |
| Sulfonating Agent | Fuming sulfuric acid, sulfur trioxide google.comevitachem.com | Milder and more selective sulfonating agents | Reduced charring and side reactions |
Exploration of this compound in Emerging Technologies
The unique properties of this compound, such as its high stability in harsh chemical and thermal environments, make it a compelling candidate for a range of emerging technologies. researchgate.net While its primary applications have been in emulsion polymerization and specialty cleaning formulations, future research will likely explore its utility in more advanced fields. kao.com
One promising area is in advanced membrane technologies . The incorporation of sulfonated surfactants into polymer membranes can enhance their properties. For instance, the introduction of sodium dodecyl benzene sulfonate, a related anionic surfactant, into sulfonated poly(ether ether ketone) membranes has been shown to create more continuous proton transfer channels, thereby significantly enhancing proton conductivity. mdpi.com This suggests that this compound, with its two sulfonate groups, could be an even more effective additive for developing high-performance proton exchange membranes for fuel cells and other electrochemical applications. Research in this area would involve optimizing the concentration of the surfactant within the polymer matrix and evaluating the long-term stability and performance of the resulting composite membranes. Another potential application is in dynamic ultrafiltration systems for separating valuable or waste products. researchgate.netmdpi.com
In the realm of nanotechnology , this surfactant could be employed as a stabilizer for the synthesis of nanoparticles and nanoemulsions. Its ability to form stable dispersions in extreme conditions could be leveraged in applications such as enhanced oil recovery, drug delivery systems, and the formulation of advanced coatings and materials.
Advanced Characterization Techniques for In-Situ Monitoring of Interfacial Phenomena
A deeper understanding of the molecular-level behavior of this compound at interfaces is crucial for optimizing its performance. While classical techniques provide macroscopic information, future research will increasingly rely on advanced characterization techniques that offer in-situ and real-time monitoring of interfacial phenomena.
Spectroscopic methods are particularly powerful for probing the microstructure of adsorbed surfactant layers. columbia.edu Techniques such as fluorescence spectroscopy , electron spin resonance (ESR) , and Fourier-transform infrared (FTIR) spectroscopy can provide detailed information on the micropolarity, microviscosity, and aggregation numbers of the surfactant molecules at a solid-liquid or liquid-liquid interface. columbia.eduelsevierpure.com For example, laser-based spectroscopy can be used to study molecular behavior at complex liquid interfaces, helping to distinguish surface-specific signals and provide fundamental insights into surfactant behavior. spectroscopyonline.com
The development of novel experimental setups, such as the visible vanish of interface measurement (VVIM) method, offers new ways to characterize the miscibility of surfactants with other fluids under various conditions, which is particularly relevant for applications like enhanced oil recovery. acs.org These advanced analytical tools will enable researchers to build a more comprehensive picture of how this compound molecules orient themselves at interfaces, how they interact with other species, and how these interfacial structures evolve over time and in response to external stimuli.
| Technique | Information Provided | Relevance to this compound |
| Fluorescence Spectroscopy | Micropolarity, aggregation numbers of adsorbed layers elsevierpure.com | Understanding micelle formation and structure at interfaces |
| Electron Spin Resonance (ESR) | Microviscosity, molecular mobility columbia.edu | Probing the dynamics within the adsorbed surfactant film |
| FTIR Spectroscopy | Molecular orientation, bonding interactions columbia.edu | Characterizing the conformation of the surfactant at the interface |
| Second Harmonic Generation (SHG) | Relative and absolute orientation of molecules at the interface elsevierpure.com | Determining the precise arrangement of molecules at interfaces |
| Visible Vanish of Interface Measurement (VVIM) | Miscibility pressure between fluids acs.org | Evaluating performance in applications like CO₂ flooding for oil recovery |
Integrated Computational-Experimental Approaches for Predictive Modeling
The complexity of surfactant systems often makes a purely experimental approach time-consuming and costly. The integration of computational modeling with experimental validation is an emerging paradigm that can accelerate the design and optimization of surfactants and their formulations.
Molecular dynamics (MD) simulations can provide atomistic-level insights into the self-assembly of this compound molecules in solution and at interfaces. These simulations can predict key properties such as the critical micelle concentration (CMC), micelle shape and size, and the structure of adsorbed layers. This information can then be used to interpret experimental data and to guide the design of new surfactant structures with improved performance.
Computational Fluid Dynamics (CFD) is another powerful tool that can be used to model the behavior of surfactant-containing fluids in various industrial processes. ucc.iepsi.chnih.govbuffalo.educbbl-okstate.com For example, CFD can be used to simulate the flow of emulsions in pipelines, the formation of foams, or the dynamics of wetting and spreading on surfaces. By combining CFD with molecular-level information from MD simulations, it is possible to develop multi-scale models that can predict the macroscopic behavior of systems containing this compound from its fundamental molecular properties. This integrated approach will enable a more rational and efficient design of processes and products that utilize this surfactant.
Sustainable Synthesis and Degradation Strategies within the Chemical Lifecycle
In line with the principles of green chemistry, a key focus of future research will be on developing more sustainable synthetic routes for this compound and ensuring its benign fate in the environment. nih.gov This involves considering the entire lifecycle of the chemical, from raw material sourcing to its ultimate degradation. d-nb.infoerasm.org
For sustainable synthesis, research will likely focus on:
Renewable Feedstocks: Exploring the use of bio-based raw materials to replace petroleum-derived dodecene and diphenyl ether.
Greener Catalysts: As mentioned earlier, the use of solid acid catalysts can reduce waste and the need for corrosive and hazardous reagents. google.com
Energy Efficiency: Optimizing reaction conditions and reactor design to minimize energy consumption.
Regarding the degradation of this compound, it is important to understand its biodegradability and potential environmental impact. While linear alkylbenzene sulfonates are known to be readily biodegradable, the presence of the diphenyl ether linkage may affect the degradation pathway. oecd.org Future studies should investigate the microbial degradation of this compound to identify the metabolic pathways and any persistent intermediates. Advanced oxidation processes, such as sonochemical degradation, could also be explored as a means of treating wastewater containing this surfactant. nih.govcusat.ac.in
A comprehensive Life Cycle Assessment (LCA) will be essential to quantify the environmental footprint of this compound, from cradle to grave. nih.govacs.org This will involve evaluating factors such as global warming potential, water consumption, and ecotoxicity associated with its production, use, and disposal. The insights gained from LCA studies will be invaluable for guiding the development of more sustainable next-generation surfactants.
Q & A
Basic Research Questions
Q. What experimental methods are used to characterize the catalytic efficiency of dodecyl benzenesulfonic acid (DBSA) in organic synthesis?
- Methodological Answer : DBSA's catalytic activity is typically evaluated via acid strength titration (e.g., Hammett acidity measurements) and reaction yield optimization. For example, in esterification reactions, parameters like catalyst loading (0.5–5 mol%), solvent systems (aqueous vs. solvent-free), and reaction time (1–24 hrs) are systematically varied. Kinetic studies monitor conversion rates using GC or HPLC, while FTIR and NMR confirm product formation and by-product analysis .
Table 1: Catalytic Efficiency of DBSA in Esterification
Q. How is DBSA structurally characterized, and what analytical techniques are critical for purity assessment?
- Methodological Answer : Structural confirmation relies on FTIR (S=O stretching at 1180–1200 cm⁻¹), ¹H/¹³C NMR (alkyl chain protons at δ 0.8–1.5 ppm, aromatic protons at δ 7.2–7.8 ppm), and mass spectrometry (m/z 326 for [M-H]⁻). Purity is assessed via acid-base titration (neutralization equivalent) and TLC to detect residual sulfonic acid precursors .
Advanced Research Questions
Q. How can reaction conditions be optimized for DBSA-catalyzed multicomponent reactions, and what statistical tools are used to resolve data contradictions?
- Methodological Answer : Response Surface Methodology (RSM) or Taguchi designs are applied to optimize variables like molar ratios, temperature, and catalyst concentration. For instance, in spirooxindole-pyrimidine synthesis, a central composite design revealed that exceeding 4 mol% DBSA led to decreased yields due to micelle formation, which traps intermediates. Contradictions in data (e.g., unexpected by-products) are resolved via LC-MS/MS and computational modeling (DFT) to identify side-reaction pathways .
Q. What are the environmental and safety implications of using DBSA in large-scale syntheses, and how are these assessed?
- Methodological Answer : Environmental risk assessments include:
-
Ecotoxicity : Bioaccumulation potential (log P ~4.2) and aquatic toxicity (LC50 for Daphnia magna >10 mg/L ).
-
Waste Management : Neutralization with Ca(OH)₂ to form calcium sulfonate precipitates, followed by filtration .
-
Safety Protocols : OSHA-compliant handling (ventilation, PPE) and spill containment using inert adsorbents (vermiculite) .
Table 2: Environmental Screening Data for DBSA
Parameter Value Test Organism/Method Reference Mutagenicity Negative Ames test (TA98/TA100) Chronic RfD Not established EPA IRIS Biodegradability 78% in 28 days OECD 301F
Q. How does DBSA interact with polymer matrices in conductive composites, and what techniques quantify these interactions?
- Methodological Answer : In poly(3,4-ethylenedioxythiophene)/polyphosphazene composites, DBSA acts as a dopant and surfactant. Interactions are studied via:
- Conductivity : Four-point probe measurements (up to 10 S/cm).
- Morphology : TEM/SEM for dispersion analysis.
- Thermal Stability : TGA shows decomposition onset at 220°C, linked to sulfonic group degradation .
Distinction Between Basic and Advanced Questions
- Basic : Focus on foundational techniques (e.g., synthesis, characterization).
- Advanced : Address complex optimization, environmental impact, and material science applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
